![molecular formula C12H12ClN B1281000 [1,1'-Biphenyl]-3-amine hydrochloride CAS No. 2113-55-5](/img/structure/B1281000.png)

[1,1'-Biphenyl]-3-amine hydrochloride

Vue d'ensemble

Description

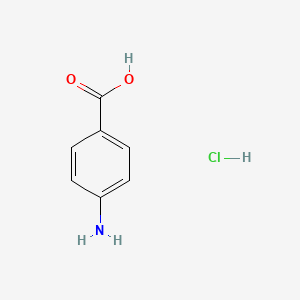

“[1,1’-Biphenyl]-3-amine hydrochloride” is a compound that is likely derived from biphenyl and amine hydrochloride. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Amine hydrochlorides represent latent forms of a more reactive free base .

Applications De Recherche Scientifique

Two-dimensional Covalent Organic Frameworks (COFs)

- Summary of the Application: Biphenyl compounds are used as building blocks in the synthesis of two-dimensional COFs . These are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application: In one example, when ETTA was condensed with a dialdehyde longer than terephthalaldehyde (TPA), for example, [1,1′-biphenyl]-4,4′-dicarbaldehyde (BPDA) or [1,1′:4′,1′′-terphenyl]-4,4′′-dicarbaldehyde (TPDA), dual-pore COFs similar to the SIOC-COF but with larger pore sizes (COF-BPDA and COF-TPDA) were produced .

- Results or Outcomes: The resulting COFs possess multiple-pore skeletons and thus exhibit hierarchical porosity . This makes them useful in various applications, including gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Hypercrosslinked Porous Polymer Materials

- Summary of the Application: Biphenyl compounds are used as building blocks in the synthesis of HCPs . These are a class of permanent microporous polymer materials that have received an increasing level of research interest .

- Methods of Application: The synthesis of HCPs involves the judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions to yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .

- Results or Outcomes: The resulting HCPs have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .

Organic Light Emitting Diodes (OLEDs)

- Summary of the Application: Biphenyl compounds are used as building blocks in the synthesis of OLEDs . These are a class of light emitting diodes (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

- Methods of Application: The synthesis of OLEDs involves the judicious selection of organic compounds, appropriate length crosslinkers and optimized reaction conditions to yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .

- Results or Outcomes: The resulting OLEDs have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions . They have potential applications in energy and environmental fields such as display technology, lighting, and solid-state lighting .

Propriétés

IUPAC Name |

3-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNBBUJVAUTTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481005 | |

| Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3-amine hydrochloride | |

CAS RN |

2113-55-5 | |

| Record name | 2113-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)